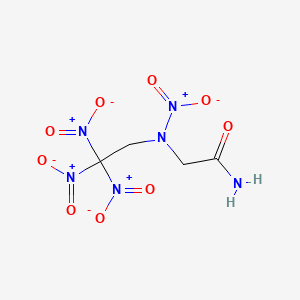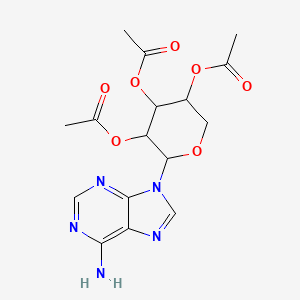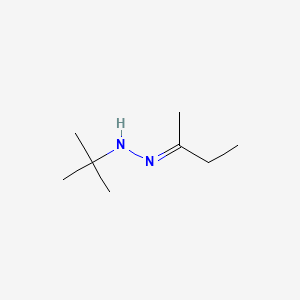
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- is a chemical compound with the molecular formula C4H6N6O9. This compound is known for its complex structure, which includes multiple nitro groups and an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves several steps. The synthetic route typically starts with the preparation of the nitroethylamine precursor, followed by the introduction of the acetamide group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their behavior and function .
Comparación Con Compuestos Similares
Compared to other similar compounds, Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- stands out due to its multiple nitro groups and unique structural features. Similar compounds include:
Acetamide, 2,2,2-nitrilotris-: This compound has a different arrangement of functional groups, leading to distinct chemical properties.
N-(2-Aminoethyl)acetamide: Another related compound with different applications and reactivity. The uniqueness of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- lies in its specific combination of functional groups, which confer unique reactivity and applications.
Propiedades
Número CAS |
101651-41-6 |
|---|---|
Fórmula molecular |
C4H6N6O9 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
2-[nitro(2,2,2-trinitroethyl)amino]acetamide |
InChI |
InChI=1S/C4H6N6O9/c5-3(11)1-6(10(18)19)2-4(7(12)13,8(14)15)9(16)17/h1-2H2,(H2,5,11) |
Clave InChI |
UEJZYOJWLYRVNK-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)





![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)

![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)



